Benzyl tert-butyl (1-phenylethane-1,2-diyl)dicarbamate
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Overview
Description
Benzyl tert-butyl (1-phenylethane-1,2-diyl)dicarbamate is an organic compound with the molecular formula C21H26N2O4 It is a derivative of carbamate and is characterized by the presence of benzyl and tert-butyl groups attached to a 1-phenylethane-1,2-diyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl tert-butyl (1-phenylethane-1,2-diyl)dicarbamate typically involves the reaction of benzyl chloroformate with tert-butyl (1-phenylethane-1,2-diyl)amine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, leading to the formation of various substituted carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
Benzyl tert-butyl (1-phenylethane-1,2-diyl)dicarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl tert-butyl (1-phenylethane-1,2-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
- Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
- Benzyl tert-butyl (cyclohexane-1,3-diyl)dicarbamate
Uniqueness: Benzyl tert-butyl (1-phenylethane-1,2-diyl)dicarbamate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylethyl]carbamate |
InChI |
InChI=1S/C21H26N2O4/c1-21(2,3)27-19(24)22-14-18(17-12-8-5-9-13-17)23-20(25)26-15-16-10-6-4-7-11-16/h4-13,18H,14-15H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
YYGGDKHTBXXZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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